Senkyunolide I

Übersicht

Beschreibung

Senkyunolid I ist eine natürliche Phthalidverbindung, die hauptsächlich in den Rhizomen von Ligusticum chuanxiong und Angelica sinensis vorkommt, beides traditionelle chinesische Heilkräuter. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von kardio-zerebrovaskulären Erkrankungen, große Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Senkyunolid I kann über verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Extraktion aus den Rhizomen von Ligusticum chuanxiong unter Verwendung organischer Lösungsmittel wie Ethanol oder Methanol. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um Senkyunolid I zu isolieren und zu reinigen .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Senkyunolid I typischerweise die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess beinhaltet das Mahlen des Pflanzenmaterials, gefolgt von der Lösemittelextraktion, Konzentration und Reinigung unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie .

Chemische Reaktionsanalyse

Arten von Reaktionen

Senkyunolid I unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Senkyunolid I kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Senkyunolid I vorhandenen funktionellen Gruppen modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, die zur Bildung neuer Verbindungen führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Senkyunolid I hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in der Untersuchung von Phthaliden und deren chemischen Eigenschaften verwendet.

Biologie: Senkyunolid I wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als neuroprotektives Mittel untersucht.

Medizin: Es hat sich bei der Behandlung von Migräne, oxidativem Stress und ischämischem Schlaganfall als vielversprechend erwiesen.

Industrie: Senkyunolid I wird bei der Entwicklung neuer Pharmazeutika und Nutrazeutika eingesetzt.

Wirkmechanismus

Senkyunolid I übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Entzündungshemmend: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren.

Antioxidativ: Senkyunolid I verstärkt die Aktivität von antioxidativen Enzymen und reduziert oxidativen Stress.

Neuroprotektiv: Es fördert das Überleben und die Differenzierung von Nervenzellen über Signalwege, die Akt und β-Catenin beinhalten.

Analyse Chemischer Reaktionen

Types of Reactions

Senkyunolide I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Various substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Senkyunolide I has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of phthalides and their chemical properties.

Biology: this compound is studied for its effects on cellular processes and its potential as a neuroprotective agent.

Medicine: It has shown promise in the treatment of migraines, oxidative stress, and ischemic stroke.

Industry: This compound is used in the development of new pharmaceuticals and nutraceuticals.

Wirkmechanismus

Senkyunolide I exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant: this compound enhances the activity of antioxidant enzymes and reduces oxidative stress.

Neuroprotective: It promotes the survival and differentiation of neural cells through pathways involving Akt and β-catenin.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ligustilid: Eine weitere in Ligusticum chuanxiong vorkommende Phthalidverbindung, die für ihre analgetischen und entzündungshemmenden Eigenschaften bekannt ist.

Senkyunolid A: Ein strukturelles Isomer von Senkyunolid I mit ähnlichen pharmakologischen Wirkungen.

Levistolid A: In den gleichen Pflanzenquellen gefunden, bekannt für seine entzündungshemmenden und antithrombotischen Aktivitäten.

Einzigartigkeit

Senkyunolid I ist aufgrund seiner relativ stabilen chemischen Struktur, seiner guten Blut-Hirn-Schranken-Permeabilität und eines breiten Spektrums pharmakologischer Aktivitäten einzigartig. Seine Stabilität gegenüber Hitze, Säure und Sauerstoff macht es zu einem vielversprechenden Kandidaten für die weitere Medikamentenentwicklung .

Biologische Aktivität

Senkyunolide I (SI) is a natural phthalide compound primarily derived from plants in the Umbelliferae family, particularly Ligusticum chuanxiong. This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and neuroprotective effects. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Pharmacological Properties

This compound exhibits a range of pharmacological effects:

- Anti-inflammatory Effects : SI has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various models of inflammation . It modulates key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammatory responses .

- Neuroprotective Effects : Research indicates that SI protects against sepsis-associated encephalopathy by reducing neuronal apoptosis and suppressing microglial activation in the hippocampus. In murine models, SI improved survival rates and cognitive function following sepsis .

- Antioxidant Activity : SI demonstrates significant antioxidant properties, which contribute to its protective effects against oxidative stress-induced damage in neural cells .

- Cardiovascular Protection : The compound shows promise as a cardio-cerebral vascular drug candidate due to its ability to alleviate ischemia-reperfusion injury and improve blood-brain barrier permeability .

This compound's biological activities are mediated through various mechanisms:

- Inhibition of Cytokine Release : SI reduces the expression of inflammatory cytokines through the downregulation of signaling pathways involved in inflammation.

- Neuroprotection : By inhibiting microglial activation and reducing apoptosis in neurons, SI protects against neuroinflammation and cognitive decline associated with sepsis.

- Antioxidative Stress Response : SI enhances cellular defense mechanisms against oxidative stress by modulating antioxidant enzyme activities.

Study 1: Sepsis-Associated Encephalopathy

In a study involving a murine model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound (36 mg/kg) significantly improved survival rates from 54% to 83% over seven days. The treatment also reduced systemic inflammation markers and improved cognitive function as assessed by fear conditioning tests .

Study 2: Neuroprotection in Ischemic Injury

Another study demonstrated that this compound could alleviate ischemic brain injury by inhibiting apoptosis and reducing inflammation in neuronal cells subjected to oxygen-glucose deprivation. The results indicated a significant decrease in apoptotic cell rates compared to control groups .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Distribution Volume : Approximately 1.32 l/kg, indicating extensive distribution throughout the body .

- Plasma Binding : Moderately bound in plasma (54% unbound) which suggests good bioavailability .

- Metabolism : Primarily undergoes phase II metabolism via UGT2B15-mediated glucuronidation, leading to effective clearance from systemic circulation .

Summary Table of Biological Activities

Eigenschaften

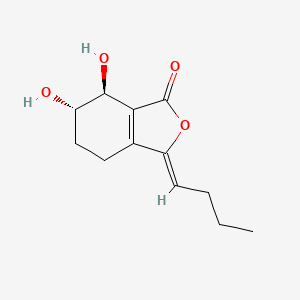

IUPAC Name |

(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-JXQVETIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317406 | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94596-28-8 | |

| Record name | Senkyunolide I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94596-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senkyunolide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENKYUNOLIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.